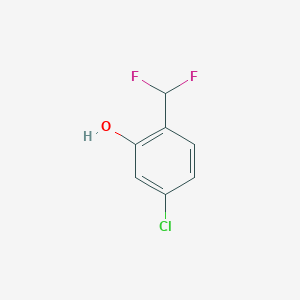

5-Chloro-2-(difluoromethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5ClF2O |

|---|---|

Molecular Weight |

178.56 g/mol |

IUPAC Name |

5-chloro-2-(difluoromethyl)phenol |

InChI |

InChI=1S/C7H5ClF2O/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7,11H |

InChI Key |

WJZACPAGNVMWIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 Difluoromethyl Phenol

Precursor-Based Synthetic Routes to 5-Chloro-2-(difluoromethyl)phenol

Precursor-based syntheses are foundational in the construction of this compound. These routes strategically employ substituted phenols as starting materials, followed by the sequential or sometimes concerted introduction of the required functional groups.

Introduction of the Difluoromethyl Moiety via Contemporary Fluorination Reagents

The introduction of the difluoromethyl (CHF2) group is a key step and can be accomplished using a variety of modern fluorinating agents. The difluoromethyl ether functional group is particularly noted for its ability to modify properties like metabolic stability and lipophilicity in drug discovery. orgsyn.org

One common method involves the use of difluorocarbene (:CF2) precursors. Reagents such as sodium chlorodifluoroacetate (ClCF2COONa) and 2-chloro-2,2-difluoroacetophenone (B1203941) are effective difluorocarbene sources. orgsyn.orgcas.cn These reagents, upon thermal or base-induced decomposition, generate electrophilic difluorocarbene, which is then trapped by a phenoxide nucleophile. orgsyn.org This method is advantageous due to the commercial availability and stability of the reagents. orgsyn.org The reaction of phenols with chlorodifluoromethane (B1668795) (CHClF2, Freon-22) in the presence of a base is a well-established method, though it involves the use of an ozone-depleting substance. cas.cnnih.gov

Recent advancements have focused on developing more environmentally friendly and milder methods. Visible-light photoredox catalysis has emerged as a powerful tool for generating difluorocarbene from precursors like difluorobromoacetic acid (BrCF2CO2H) at room temperature. nih.gov Other reagents, such as those based on fluorinated sulfones and sulfoxides, have also been developed for nucleophilic difluoromethylation. cas.cn

The table below summarizes some of the key reagents used for the introduction of the difluoromethyl moiety.

| Reagent | Reaction Conditions | Advantages | Disadvantages |

| Sodium Chlorodifluoroacetate (ClCF2COONa) | Thermal decomposition, often in the presence of a base. orgsyn.orgorgsyn.org | Commercially available, stable, and relatively non-toxic. orgsyn.org | May require high temperatures. |

| 2-Chloro-2,2-difluoroacetophenone | Base-induced decomposition (e.g., KOH). cas.cnnih.gov | Non-ozone-depleting precursor, high yields. cas.cn | |

| Chlorodifluoromethane (CHClF2) | Reaction with phenols in the presence of a base. cas.cnnih.gov | Established method. | Ozone-depleting substance, may require special apparatus. nih.gov |

| Difluorobromoacetic Acid (BrCF2CO2H) | Visible-light photoredox catalysis. nih.gov | Mild reaction conditions (room temperature). nih.gov | Requires a photocatalyst. |

Regioselective Chlorination Strategies on Aromatic Systems

The final step in many synthetic routes to this compound is the regioselective chlorination of the aromatic ring. The directing effects of the hydroxyl and difluoromethyl groups on the phenol (B47542) ring play a crucial role in determining the position of chlorination. The hydroxyl group is a strong activating group and an ortho-, para-director, while the difluoromethyl group is a deactivating group and a meta-director.

Achieving the desired 5-chloro substitution pattern requires careful selection of the chlorinating agent and reaction conditions to overcome the directing influence of the substituents. Standard chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) can be employed. The specific conditions, including solvent and temperature, are optimized to favor the formation of the desired isomer. In some cases, a blocking group strategy may be necessary to ensure the correct regioselectivity.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer elegant and efficient alternatives for the synthesis of this compound, often providing higher selectivity and milder reaction conditions compared to stoichiometric approaches.

Transition Metal-Catalyzed Difluoromethylation and Chlorination Reactions

Transition metal catalysis has become a cornerstone of modern organic synthesis, and its application to fluorination and chlorination reactions is well-documented. qmul.ac.uk While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of transition metal-catalyzed cross-coupling reactions can be applied.

For instance, a palladium- or copper-catalyzed difluoromethylation of a pre-chlorinated phenol derivative could be a viable route. Similarly, a transition metal-catalyzed chlorination of a difluoromethylated phenol could be explored. The development of new catalysts and ligands continues to expand the scope of these reactions. qmul.ac.uk

Advanced Flow Chemistry and Continuous Synthesis Protocols for this compound

A potential continuous flow setup for the difluoromethylation of 5-chlorophenol would involve pumping a solution of the phenol and a base through a heated reactor coil, followed by the introduction of a solution of the difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate (B8310253) or by utilizing gaseous reagents like fluoroform under pressure. rsc.orgrsc.org The use of packed-bed reactors containing a solid-supported base could further streamline the process by simplifying purification. researchgate.netnih.govresearchgate.net

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Proposed Condition | Rationale |

| Reactants | 5-chlorophenol, Sodium 2-chloro-2,2-difluoroacetate | Based on established batch synthesis. |

| Solvent | N,N-Dimethylformamide (DMF) | High boiling point and good solubility for reactants. |

| Reactor Type | Heated coil reactor or packed-bed reactor | Allows for precise temperature control and efficient mixing. |

| Temperature | 100-150 °C | To facilitate the in-situ generation of difluorocarbene. |

| Pressure | 1-10 bar | May be required to maintain solvent in the liquid phase at elevated temperatures and to handle gaseous reagents. |

| Residence Time | 5-30 minutes | Optimized to ensure complete reaction while minimizing byproduct formation. |

| Quenching | In-line addition of an aqueous acid solution | To neutralize the reaction and facilitate product extraction. |

| Purification | Continuous liquid-liquid extraction followed by in-line chromatographic separation | For automated and continuous product isolation. |

The development of such a continuous process would be a significant step towards a more efficient and scalable production of this compound.

Exploration of Emerging Synthetic Strategies for Fluorinated Phenols Applicable to this compound

The field of fluorine chemistry is continually evolving, with new methods for the introduction of fluorine-containing groups into organic molecules being developed. numberanalytics.comrsc.orgrsc.org These emerging strategies offer potential alternative routes to this compound and other fluorinated phenols, often with improved efficiency, selectivity, and milder reaction conditions.

Photocatalytic and Electrochemical Fluorination:

Recent advancements in photocatalysis and electrochemical synthesis have opened up new avenues for aromatic fluorination. numberanalytics.com These methods utilize light or an electric current to generate highly reactive intermediates under mild conditions, often avoiding the need for harsh reagents. For the synthesis of this compound, a potential strategy could involve the direct C-H difluoromethylation of 5-chlorophenol using a suitable photocatalyst and a difluoromethyl source.

Transition Metal-Catalyzed Fluorination:

Transition metal catalysis has become a cornerstone of modern organic synthesis, and its application to fluorination reactions is an active area of research. numberanalytics.com Palladium, copper, and other transition metals can catalyze the cross-coupling of aryl halides or pseudohalides with various fluorinating or fluoroalkylating agents. A possible route to this compound could involve the palladium-catalyzed coupling of a suitably protected 2-bromo-5-chlorophenol (B87913) with a difluoromethyl source.

Aryne-Mediated Fluorination:

The chemistry of arynes, highly reactive intermediates derived from aromatic rings, has been harnessed for the synthesis of a variety of functionalized aromatic compounds, including fluorinated molecules. rsc.org A strategy involving the generation of an aryne from a precursor derived from 5-chlorophenol, followed by trapping with a difluoromethyl nucleophile, could potentially lead to the desired product. The use of microflow reactors has been shown to be beneficial for reactions involving highly reactive intermediates like arynes, offering better control and higher yields. rsc.org

Table 2: Comparison of Emerging Synthetic Strategies for Fluorinated Phenols

| Strategy | Key Features | Potential Application to this compound |

| Photocatalysis | Mild reaction conditions, high selectivity. numberanalytics.com | Direct C-H difluoromethylation of 5-chlorophenol. |

| Electrochemical Synthesis | Reagent-free, precise control over reaction conditions. numberanalytics.com | Electrochemical difluoromethylation of 5-chlorophenol. |

| Transition Metal Catalysis | High efficiency and specificity. numberanalytics.com | Cross-coupling of a functionalized 5-chlorophenol derivative with a difluoromethylating agent. |

| Aryne Chemistry | Synthesis of highly substituted aromatics. rsc.org | Trapping of a 5-chloro-benzyne intermediate with a difluoromethyl nucleophile. |

The exploration and application of these emerging synthetic strategies hold the promise of developing more efficient, sustainable, and versatile methods for the preparation of this compound and other valuable fluorinated aromatic compounds.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Difluoromethyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Chloro-2-(difluoromethyl)phenol

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the molecule's atomic framework.

Comprehensive Analysis of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

The substitution pattern of the benzene (B151609) ring and the presence of the difluoromethyl group result in a unique set of signals in the NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the protons on the benzene ring, and one for the proton of the difluoromethyl group. The phenolic hydroxyl (-OH) proton may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The difluoromethyl proton (-CHF₂) signal is anticipated to be a triplet due to coupling with the two equivalent fluorine atoms (¹J-H,F coupling). The aromatic protons will exhibit splitting patterns (doublet, doublet of doublets) based on their coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbon of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F coupling). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine and difluoromethyl groups and the electron-donating effect of the hydroxyl group.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the fluorine-containing functional group. For this compound, a single signal is expected for the two equivalent fluorine atoms of the -CHF₂ group. This signal will appear as a doublet due to coupling with the single proton of the difluoromethyl group (¹J-F,H coupling).

Predicted NMR Data for this compound: The following table is based on theoretical predictions and data from analogous compounds, as direct experimental data is not widely published.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~7.3 | d | J(H3,H4) ≈ 8.5 |

| H-4 | ~7.0 | dd | J(H4,H3) ≈ 8.5, J(H4,H6) ≈ 2.5 | |

| H-6 | ~7.2 | d | J(H6,H4) ≈ 2.5 | |

| -CHF₂ | ~6.8 | t | ¹J(H,F) ≈ 56 | |

| ¹³C | C-1 (-OH) | ~155 | s | - |

| C-2 (-CHF₂) | ~120 | t | ¹J(C,F) ≈ 240 | |

| C-3 | ~130 | s | - | |

| C-4 | ~122 | s | - | |

| C-5 (-Cl) | ~135 | s | - | |

| C-6 | ~118 | s | - | |

| -CHF₂ | ~115 | t | ¹J(C,F) ≈ 273 | |

| ¹⁹F | -CHF₂ | ~ -94 | d | ¹J(F,H) ≈ 56 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show a cross-peak between the signals of H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This would allow for the definitive assignment of each aromatic carbon signal to its corresponding proton signal (C-3 to H-3, C-4 to H-4, and C-6 to H-6). It would also show a correlation between the -CHF₂ proton and the -CHF₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for piecing together the molecular skeleton. youtube.com Key expected HMBC correlations for confirming the substitution pattern would include:

Correlation from the -CHF₂ proton to the aromatic carbons C-1, C-2, and C-3.

Correlations from the aromatic protons to neighboring carbons, for example, from H-6 to C-2, C-4, and C-5.

Vibrational Spectroscopy of this compound

Detailed Infrared (IR) Spectroscopic Analysis of Characteristic Functional Group Vibrations

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups.

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is due to intermolecular hydrogen bonding. libretexts.org

Aromatic C-H Stretching: Sharp, medium-intensity bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually give rise to several bands of varying intensity in the 1450-1600 cm⁻¹ region. nih.gov

C-F Stretching: The C-F bonds of the difluoromethyl group are expected to produce very strong and characteristic absorption bands in the fingerprint region, typically between 1000 and 1150 cm⁻¹.

C-O Stretching: The stretching vibration of the phenolic C-O bond usually appears as a strong band around 1200-1250 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a moderate to strong band in the lower frequency region of the fingerprint, typically between 700 and 800 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1250 | Strong |

| C-F Stretch | 1000 - 1150 | Very Strong |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

Raman Spectroscopic Investigations for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum serves as a unique molecular fingerprint. researchgate.net

For this compound, key features in the Raman spectrum would include:

Aromatic Ring Vibrations: Strong signals corresponding to the aromatic ring "breathing" modes are expected, which are often characteristic and intense in Raman spectra.

C-Cl and C-F Vibrations: The vibrations involving the halogen substituents will also be present, although their intensities can vary.

Symmetric vibrations of the difluoromethyl group would also be observable.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places.

For this compound (Molecular Formula: C₇H₅ClF₂O), the calculated monoisotopic mass is approximately 178.0017 u. HRMS analysis would aim to detect the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with a mass that matches this calculated value very closely, thus confirming the molecular formula.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show two main peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.

Fragment analysis provides insight into the molecule's structure. Common fragmentation pathways for this compound under electron ionization (EI) could include:

Loss of the difluoromethyl radical (•CHF₂)

Loss of a chlorine radical (•Cl)

Cleavage of the aromatic ring structure

Table 3: HRMS Data and Expected Fragments

| Species | Formula | Calculated Monoisotopic Mass (u) | Notes |

|---|---|---|---|

| [M]⁺ (for ³⁵Cl) | C₇H₅³⁵ClF₂O | 178.0017 | Molecular Ion |

| [M+2]⁺ (for ³⁷Cl) | C₇H₅³⁷ClF₂O | 179.9988 | Isotope Peak (Ratio ~3:1) |

| [M-CHF₂]⁺ | C₆H₄ClO | 127.0002 | Loss of difluoromethyl radical |

| [M-Cl]⁺ | C₇H₅F₂O | 143.0303 | Loss of chlorine radical |

X-ray Crystallography and Solid-State Structural Analysis of this compound

A thorough examination of the crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable data on its atomic coordinates, bond lengths, and bond angles. This information is the bedrock for a detailed analysis of its solid-state properties.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Without experimental crystallographic data, the specific nature of the crystal packing and the intricate network of intermolecular forces within the solid-state structure of this compound can only be hypothesized. Typically, phenolic compounds exhibit strong hydrogen bonding interactions, where the hydroxyl group acts as a hydrogen bond donor. In this case, the oxygen atom of the hydroxyl group would likely engage in hydrogen bonding with neighboring molecules.

A detailed analysis, once crystallographic data becomes available, would involve identifying and quantifying these interactions to understand their collective influence on the supramolecular assembly.

Conformational Analysis and Torsional Strain within the Crystalline Lattice

The conformation of the this compound molecule within a crystalline environment is dictated by a delicate balance of intramolecular and intermolecular forces. The orientation of the difluoromethyl group relative to the phenol (B47542) ring is of particular interest. The rotation around the C-C bond connecting the difluoromethyl group to the aromatic ring would be subject to torsional strain.

The crystalline environment would likely lock the molecule into a specific, low-energy conformation. An analysis of the torsion angles, particularly that of the C-C-C-O and C-C-C-Cl dihedral angles, would reveal any deviation from planarity and quantify the degree of torsional strain. Understanding these conformational constraints is crucial for correlating the solid-state structure with the compound's physical and chemical properties.

Theoretical and Computational Chemistry Studies on 5 Chloro 2 Difluoromethyl Phenol

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 5-Chloro-2-(difluoromethyl)phenol, these calculations can predict key properties that govern its reactivity and interactions.

Analysis of Molecular Orbitals and Frontier Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. acs.org The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and polarizability. nih.gov A smaller gap generally suggests higher reactivity. acs.orgnih.gov

Table 1: Theoretical Frontier Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Theoretical Value (eV) |

| HOMO Energy | -9.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 8.25 |

Note: These values are theoretical estimates based on DFT calculations for analogous substituted phenols and are presented for illustrative purposes.

Investigation of Charge Distribution, Electrostatic Potentials, and Dipole Moments

The electron-withdrawing nature of the chlorine and difluoromethyl groups would lead to a non-uniform charge distribution across the molecule, resulting in a significant dipole moment. The magnitude and direction of this dipole moment can be precisely calculated using quantum chemical methods.

Table 2: Theoretical Charge Distribution and Dipole Moment for this compound

| Parameter | Theoretical Value |

| Mulliken Atomic Charge on Oxygen | -0.65 e |

| Mulliken Atomic Charge on Chlorine | -0.15 e |

| Overall Dipole Moment | 3.5 D |

Note: These values are theoretical estimates based on DFT calculations for analogous substituted phenols and are presented for illustrative purposes.

Conformational Analysis and Potential Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. libretexts.org For this compound, the primary degrees of freedom are the rotation around the C-O bond of the hydroxyl group and the C-C bond connecting the difluoromethyl group to the aromatic ring.

Density Functional Theory (DFT) Based Conformational Searches and Energy Minimization

DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are powerful tools for performing conformational searches and geometry optimizations. researchgate.netacs.org For this compound, a key feature is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and one of the fluorine atoms of the adjacent difluoromethyl group. researchgate.net This interaction, if present, would significantly stabilize a particular conformation. Computational searches would systematically rotate the hydroxyl and difluoromethyl groups to identify all local minima on the potential energy surface. researchgate.net

Mapping of Potential Energy Surfaces to Identify Stable Conformations and Rotational Barriers

By mapping the potential energy surface as a function of the dihedral angles of the O-H and C-CF2H bonds, stable conformers can be identified as energy minima. The energy differences between these minima and the transition states connecting them represent the rotational barriers. libretexts.org

For this compound, the most stable conformer is likely one where the hydroxyl proton is oriented towards the difluoromethyl group, allowing for the formation of an O-H···F intramolecular hydrogen bond. A second stable conformer might exist with the hydroxyl group oriented away from the difluoromethyl group. The rotational barrier for the hydroxyl group would provide insight into the rigidity of this hydrogen bond. Similarly, the rotation of the difluoromethyl group will also have specific energy barriers depending on steric interactions with the hydroxyl group.

Table 3: Theoretical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (H-O-C-C) | Rotational Barrier (kcal/mol) |

| Conformer 1 (H-bond) | 0.0 | ~0° | 4.5 (for OH rotation) |

| Conformer 2 (anti) | 2.5 | ~180° | - |

Note: These values are theoretical estimates based on DFT calculations for analogous ortho-substituted phenols and are presented for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

The presence of the electron-withdrawing chloro and difluoromethyl groups will influence the O-H bond dissociation enthalpy (BDE). Computational studies on substituted phenols have shown that electron-withdrawing groups can have complex effects on BDE and reaction rates. nih.govacs.org By modeling the reaction of this compound with a model radical (e.g., hydroxyl radical), the transition state geometry, activation energy, and reaction thermodynamics can be calculated. This provides a detailed picture of the reaction mechanism at the molecular level. rsc.orgrsc.org For instance, the reaction could proceed via a direct HAT, or it could involve the formation of an intermediate complex.

Identification and Characterization of Transition States for Synthetic Pathways

The synthesis of this compound and related aryl difluoromethyl ethers often involves the reaction of a corresponding phenol (B47542) with a difluorocarbene precursor. Computational studies play a crucial role in elucidating the mechanisms of these reactions by identifying and characterizing the transition states involved.

One common method for the difluoromethylation of phenols is the use of sodium 2-chloro-2,2-difluoroacetate (B8310253) as a difluorocarbene source. orgsyn.orgorgsyn.org The reaction is believed to proceed through the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate to generate difluorocarbene (:CF₂). orgsyn.org This highly electrophilic species is then trapped by a phenolate (B1203915) nucleophile, which is formed under basic conditions from the starting phenol. Subsequent protonation leads to the formation of the desired aryl difluoromethyl ether. orgsyn.org

Theoretical calculations can model this pathway, identifying the transition state for the addition of the difluorocarbene to the phenolate. The geometry of this transition state would reveal the approach trajectory of the carbene to the oxygen atom of the phenolate. Factors such as the bond lengths and angles between the interacting atoms in the transition state structure provide insight into the activation barrier of the reaction.

The synthesis of related aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols and halothane (B1672932) in the presence of a base also presents a case for theoretical investigation. beilstein-journals.orgnih.gov It is speculated that the phenoxide or the base deprotonates halothane to form a halogenated ethylene (B1197577) intermediate. beilstein-journals.orgnih.gov Computational studies could verify this proposed mechanism by locating the transition state for the deprotonation step and the subsequent reaction of the intermediate with the phenoxide.

Determination of Kinetic and Thermodynamic Parameters for Key Reactions

Computational chemistry provides a powerful tool for determining the kinetic and thermodynamic parameters of chemical reactions, offering insights that complement experimental studies. For the synthesis of this compound, these parameters can be calculated for the key reaction steps, such as the formation of difluorocarbene and its subsequent reaction with the phenolate.

Thermodynamic Parameters:

Studies on the reactions of phenols with radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) have shown the importance of thermodynamic parameters in understanding reaction mechanisms. rsc.orgnih.govresearchgate.net Similar principles can be applied to the reactions involving difluorocarbene.

Kinetic Parameters:

The activation energy (Ea) is a critical kinetic parameter that governs the rate of a reaction. By locating the transition state for a particular reaction step, its energy can be calculated. The difference in energy between the reactants and the transition state gives the activation energy. A lower activation energy corresponds to a faster reaction rate.

The following table summarizes the types of kinetic and thermodynamic data that can be obtained from computational studies for the synthesis of this compound.

| Parameter | Description | Significance |

| ΔH (Enthalpy of Reaction) | The heat absorbed or released during the reaction. | Indicates whether the reaction is exothermic or endothermic. |

| ΔS (Entropy of Reaction) | The change in disorder of the system. | Contributes to the overall spontaneity of the reaction. |

| ΔG (Gibbs Free Energy of Reaction) | The overall energy change that determines the spontaneity. | A negative value indicates a spontaneous reaction. |

| Ea (Activation Energy) | The minimum energy required to initiate the reaction. | Determines the reaction rate; a lower Ea means a faster reaction. |

| k (Rate Constant) | A proportionality constant relating the rate of the reaction to the concentrations of the reactants. | A quantitative measure of the reaction speed. |

Predictive Modeling of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, theoretical calculations can provide predictions for its NMR chemical shifts and IR vibrational frequencies.

Predictive Modeling of NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. pdx.edusysu.edu.cnsigmaaldrich.com Predicting NMR chemical shifts computationally involves calculating the magnetic shielding tensors of the nuclei in the molecule. These calculations are typically performed using methods like DFT.

The predicted chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound. While specific experimental NMR data for this compound is not present in the search results, general principles of NMR spectroscopy can be applied. pdx.eduucl.ac.uk The electron-withdrawing effects of the chlorine and difluoromethyl groups, as well as the hydroxyl group, will influence the chemical shifts of the aromatic protons and carbons. ucl.ac.uk

The following table illustrates the kind of data that could be generated through predictive modeling for the ¹H and ¹³C NMR spectra of this compound. The values are hypothetical and for illustrative purposes only.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | - | ~150-160 |

| C2-CHF₂ | - | ~115-125 (t) |

| C3-H | ~7.0-7.2 | ~118-122 |

| C4-H | ~7.3-7.5 | ~130-134 |

| C5-Cl | - | ~125-130 |

| C6-H | ~6.9-7.1 | ~116-120 |

| -OH | ~5.0-6.0 | - |

| -CHF₂ | ~6.5-7.5 (t) | - |

(t) denotes a triplet due to coupling with fluorine.

Predictive Modeling of IR Vibrational Frequencies:

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. msu.edu Computational methods can calculate the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. ias.ac.inresearchgate.netacs.orgijaemr.com

The calculated frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. acs.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch, C-H aromatic stretches, C-F stretches, and C-Cl stretch.

The table below provides a hypothetical example of predicted IR vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H stretch | ~3600 | Strong, broad |

| Aromatic C-H stretch | ~3100-3000 | Medium |

| C=C aromatic stretch | ~1600-1450 | Medium to strong |

| C-F stretch | ~1100-1000 | Strong |

| C-O stretch | ~1250 | Strong |

| C-Cl stretch | ~800-600 | Medium |

These predictive models, when combined with experimental data, provide a powerful approach for the unambiguous identification and detailed structural and electronic characterization of this compound.

Applications of 5 Chloro 2 Difluoromethyl Phenol in Chemical Synthesis and Materials Science

5-Chloro-2-(difluoromethyl)phenol as a Strategic Building Block in Organic Synthesis

In organic synthesis, the utility of a building block is determined by its ability to participate in reliable chemical transformations to construct more elaborate molecular architectures. This compound possesses distinct functional groups that allow it to serve as a versatile precursor for a range of more complex molecules.

Utility in the Construction of Complex Molecules and Advanced Intermediates

The presence of fluorine-containing groups in organic molecules is a well-established strategy in the design of pharmaceuticals and agrochemicals. nih.govbeilstein-journals.org The difluoromethyl group, in particular, is recognized for its ability to act as a bioisostere of a hydroxyl or thiol group, and it can significantly alter a molecule's properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

This compound is positioned as a valuable intermediate for introducing both the chloro- and difluoromethyl-substituted phenyl ring into larger, more complex structures. The primary reaction handle is the phenolic hydroxyl group, which can undergo a variety of transformations. A key reaction is etherification, where the phenol (B47542) is converted into an aryl difluoromethyl ether. This transformation is significant as aryl ethers are common linkages in many bioactive compounds. orgsyn.orgorgsyn.org For instance, the general synthesis of aryl ethers from phenols is a cornerstone of medicinal chemistry. orgsyn.org

The table below illustrates potential transformations that this compound could undergo, based on the general reactivity of phenols, to form advanced intermediates.

| Reaction Type | Potential Reagent(s) | Potential Product Class | Significance |

| O-Alkylation (Ether Synthesis) | Alkyl halides, Tosylates | Aryl alkyl ethers | Construction of ether-linked scaffolds for pharmaceuticals and agrochemicals. |

| Williamson Ether Synthesis | Epichlorohydrin | Glycidyl ethers | Precursors for epoxy resins and cross-linking agents. |

| Ullmann Condensation | Aryl halides | Diaryl ethers | Formation of biaryl ether linkages found in some natural products and pharmaceuticals. |

| Esterification | Acyl chlorides, Carboxylic acids | Phenyl esters | Used as protecting groups or as intermediates for further reactions. |

While specific examples detailing the use of this compound in the synthesis of a named complex molecule are not prevalent in the literature, its commercial availability as a synthetic building block suggests its use in proprietary drug discovery and fine chemical synthesis programs. bldpharm.comchemimpex.com

Role in the Directed Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are a cornerstone of modern chemistry, particularly in the pharmaceutical industry. The phenolic group of this compound can be leveraged to construct various oxygen-containing heterocycles.

One potential application is in the synthesis of benzofuran (B130515) derivatives. Benzofurans are a common motif in biologically active compounds. The synthesis of a benzofuran ring can often be achieved starting from a phenol. For example, a common route involves the O-alkylation of a phenol with an α-haloketone followed by intramolecular cyclization. By applying this strategy, this compound could be a precursor to novel substituted benzofurans, which could then be evaluated for biological activity.

Furthermore, the chlorine atom on the aromatic ring offers a site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These powerful synthetic methods could be used to attach other cyclic or heterocyclic systems to the phenol core, thereby generating a diverse library of complex molecules for screening purposes. acs.org

Integration of this compound into Novel Functional Materials

The incorporation of fluorine atoms into polymers and other materials can impart desirable properties, including enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.

Precursor for Polymeric Materials with Tunable Properties (e.g., Thermal Stability, Optical Properties)

Fluorinated phenols are known precursors to high-performance polymers such as poly(aryl ether ketone)s (PEEK) and other polyethers. The phenolic hydroxyl group of this compound allows it to be incorporated into polymer backbones through nucleophilic aromatic substitution reactions. The presence of the difluoromethyl and chloro groups on the aromatic ring would be expected to influence the properties of the resulting polymer.

The table below outlines the potential effects of incorporating this monomer into a polymer chain.

| Property | Potential Influence of this compound |

| Thermal Stability | The C-F bond is exceptionally strong, which generally enhances the thermal stability and oxidative resistance of fluorinated polymers. |

| Solubility | The introduction of the bulky and polar -CHF2 group may disrupt polymer chain packing, potentially improving solubility in organic solvents, which is beneficial for processing. |

| Optical Properties | Fluorination can lower the refractive index of a material. Polymers derived from this phenol may have a lower refractive index compared to their non-fluorinated analogues. |

| Dielectric Constant | The polarity of the C-F bonds can lower the dielectric constant of the material, making it a candidate for use in microelectronics as an insulating layer. |

While specific research on polymers derived from this compound is not readily found, the general principles of fluorine chemistry in materials science support its potential as a monomer for creating advanced materials with tailored properties.

Potential Applications in Liquid Crystals or Optoelectronic Devices

Aryl difluoromethyl ethers have been investigated for their utility in liquid crystal materials. nih.govbeilstein-journals.org The difluoromethoxy group (-OCF2H) can be a key component in liquid crystal structures due to its specific dipole moment and steric profile. By converting the phenolic group of this compound into a difluoromethoxy group via reaction with a difluorocarbene source, the resulting molecule could be a precursor for new liquid crystalline compounds. orgsyn.orgorgsyn.org The chlorine atom provides an additional point for modification to fine-tune the final properties of the liquid crystal.

Role in Fundamental Fluorine Chemistry Research and the Development of New Difluoromethylation Reagents

The development of new reagents and methods for introducing fluorine-containing groups into molecules is a vibrant area of chemical research. nih.govrsc.org Compounds like this compound serve as important substrates for testing and optimizing new synthetic methodologies.

Research in this area focuses on creating milder, more selective, and more efficient ways to perform difluoromethylation. nih.govrsc.org The reactivity of this compound in various reaction conditions can provide valuable data for chemists developing new catalysts or reagents for C-H functionalization or cross-coupling reactions.

While there is no evidence to suggest that this compound itself is used as a starting material to create new difluoromethylation reagents, its existence as a stable, well-defined difluoromethylated compound makes it a useful benchmark and test substrate in the broader field of fluorine chemistry research.

Derivatization Strategies and Analog Synthesis Based on 5 Chloro 2 Difluoromethyl Phenol

Systematic Structural Modifications of the Phenolic Core and Substituents

The derivatization of 5-Chloro-2-(difluoromethyl)phenol can be approached by modifying both the phenolic hydroxyl group and the aromatic ring.

Modifications of the Phenolic Hydroxyl Group:

Etherification: The hydroxyl group can be readily converted into an ether linkage (O-alkylation) through reactions like the Williamson ether synthesis. This involves treating the corresponding phenoxide with an alkyl halide. A variety of alkyl, aryl, and functionalized groups can be introduced, leading to a wide array of ethers with altered solubility and lipophilicity.

Esterification: Reaction with acyl chlorides or anhydrides transforms the phenolic hydroxyl into an ester. This modification can influence the compound's polarity and its susceptibility to hydrolysis.

Phosphorylation: The hydroxyl group can also be phosphorylated to yield phosphate (B84403) esters, which can serve as intermediates in further chemical transformations.

Modifications of the Aromatic Ring:

Electrophilic Aromatic Substitution: The existing chloro and difluoromethyl groups direct incoming electrophiles to specific positions on the aromatic ring. Further halogenation (e.g., bromination or iodination) or nitration can introduce additional functional groups, although the electron-withdrawing nature of the existing substituents may require harsh reaction conditions.

Nucleophilic Aromatic Substitution: While less common for phenols, under specific conditions, the chloro group could potentially be displaced by strong nucleophiles.

Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form C-C or C-N bonds, respectively. This allows for the introduction of a wide range of aryl, heteroaryl, or amino groups.

A hypothetical reaction scheme for the derivatization of this compound is presented below:

| Reaction Type | Reagents and Conditions | Product Type |

| Etherification | 1. NaH, THF; 2. R-X (e.g., CH3I, BnBr) | Aryl ether |

| Esterification | Acyl chloride (e.g., CH3COCl), Pyridine | Aryl ester |

| Bromination | Br2, Lewis Acid (e.g., FeBr3) | Bromo-substituted phenol (B47542) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biphenyl derivative |

Exploration of Electronic and Steric Substituent Effects on Reactivity and Chemical Properties

The chloro and difluoromethyl substituents profoundly influence the reactivity and chemical properties of the this compound core.

Electronic Effects:

Inductive Effect (-I): Both the chlorine atom and the difluoromethyl group are strongly electron-withdrawing through the inductive effect. This effect decreases the electron density of the aromatic ring and increases the acidity of the phenolic proton, making it a stronger acid than phenol itself.

Mesomeric Effect (+M): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic ring via the mesomeric effect. However, for halogens, the inductive effect typically outweighs the mesomeric effect.

Steric Effects:

The difluoromethyl group at the ortho position to the hydroxyl group provides significant steric hindrance. This can influence the rate and feasibility of reactions involving the hydroxyl group and can also direct the regioselectivity of substitutions on the aromatic ring.

Design and Synthesis of Libraries of this compound Analogs for Structure-Property Relationship Studies

To systematically investigate structure-property relationships, a library of analogs can be designed and synthesized. A combinatorial approach, where different building blocks are systematically combined, is often employed.

Library Design:

A representative library could be constructed by varying two main points of diversity: the substituent on the phenolic oxygen and the substituents on the aromatic ring.

R1 Diversity (Oxygen Substituent): A range of alkyl, benzyl, and substituted aryl groups can be introduced via etherification.

R2 Diversity (Aromatic Substituent): Additional substituents such as halogens, nitro groups, or alkyl groups can be introduced at available positions on the aromatic ring.

A generalized structure for such a library is shown below:

Synthesis Strategy:

A divergent synthetic strategy is often efficient for library synthesis. Starting from this compound, a parallel synthesis approach can be used to generate a matrix of compounds. For example, an array of alkyl halides can be reacted with the starting phenol in a multi-well plate format to generate a library of ethers. Subsequent parallel reactions on these ethers can introduce further diversity at the R2 position.

Investigation of Structure-Property Relationships (excluding biological activity) to Guide Chemical Design

Once a library of analogs is synthesized, their physicochemical properties can be measured and correlated with their structural features. This analysis provides valuable insights for the rational design of new molecules with desired properties.

Properties for Investigation:

Acidity (pKa): The acidity of the phenolic proton can be determined by titration or spectroscopic methods. This property is heavily influenced by the electronic nature of the substituents on the aromatic ring.

Lipophilicity (logP): The partition coefficient between octanol (B41247) and water (logP) is a measure of a compound's lipophilicity. This is a crucial parameter for predicting solubility and permeability.

Solubility: The solubility in various solvents can be determined.

Thermal Stability: Techniques like thermogravimetric analysis (TGA) can be used to assess the thermal stability of the analogs.

Structure-Property Relationship (SPR) Analysis:

By analyzing the data collected, correlations between structural modifications and the resulting properties can be established. For example, the introduction of polar functional groups is expected to decrease logP and increase aqueous solubility. The addition of further electron-withdrawing groups on the aromatic ring is likely to increase the acidity (decrease the pKa).

A hypothetical data table illustrating SPR for a small set of analogs is provided below:

| Analog | R1 | R2 | pKa | logP |

| 1 | H | H | 7.8 | 3.5 |

| 2 | CH3 | H | - | 3.9 |

| 3 | H | 4-Br | 7.5 | 4.1 |

| 4 | CH3 | 4-Br | - | 4.5 |

This type of quantitative structure-property relationship (QSPR) analysis allows chemists to predict the properties of yet-to-be-synthesized compounds and to rationally design molecules with a specific, desired profile of physicochemical characteristics.

Green Chemistry Principles in the Synthesis and Handling of 5 Chloro 2 Difluoromethyl Phenol

Development of Sustainable Synthetic Routes for 5-Chloro-2-(difluoromethyl)phenol

A plausible and efficient synthetic route to this compound involves the direct difluoromethylation of a substituted phenol (B47542) precursor. A representative method is the O-difluoromethylation of 4-chlorophenol (B41353) using a suitable difluorocarbene source. This approach is analogous to established procedures for creating aryl difluoromethyl ethers from various phenolic starting materials. orgsyn.org

The reaction typically proceeds by generating a phenoxide in the presence of a base, which then reacts with a difluorocarbene generated in situ. A common and effective source for the difluorocarbene is sodium 2-chloro-2,2-difluoroacetate (B8310253). orgsyn.org The thermal decarboxylation of this salt yields the highly reactive difluorocarbene, which is then trapped by the nucleophilic phenoxide to form the desired ether linkage. orgsyn.org

| Reaction Step | Starting Material | Reagent | Product |

| Proposed Synthesis | 4-Chlorophenol | Sodium 2-chloro-2,2-difluoroacetate, Base (e.g., Cesium Carbonate) | This compound |

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional syntheses employ solvents like N,N-dimethylformamide (DMF), a high-boiling polar aprotic solvent that is effective for this type of reaction but raises environmental and health concerns. orgsyn.org Green chemistry encourages the replacement of such hazardous solvents with safer alternatives or the development of solvent-free reaction conditions.

Recent research has explored mechanochemical methods, such as ball milling, to conduct similar difluoromethylation reactions without any solvent. chinesechemsoc.org In these procedures, the mechanical energy from grinding or milling facilitates the reaction between solid-state reactants. chinesechemsoc.org While attempts to difluoromethylate phenols using this specific solvent-free method were not successful, it represents a frontier in green synthesis development for this class of compounds. chinesechemsoc.org

Another strategy is the replacement of undesirable solvents. For the workup and purification stages, solvents like dichloromethane (B109758) can often be replaced with more environmentally friendly options such as ethyl acetate. chinesechemsoc.org The ideal green solvent should be non-toxic, biodegradable, derived from renewable resources, and easily recyclable. Water is an excellent green solvent due to its non-toxicity, availability, and non-flammability, though its application depends on the solubility of the reactants. chemicalbook.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy are inherently less wasteful. monash.edu

For the proposed synthesis of this compound from 4-chlorophenol and sodium 2-chloro-2,2-difluoroacetate, the primary byproducts are sodium chloride (NaCl) and carbon dioxide (CO₂), which are not incorporated into the final product.

Atom Economy Calculation for the Proposed Synthesis:

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| 4-Chlorophenol | C₆H₅ClO | 128.56 |

| Sodium 2-chloro-2,2-difluoroacetate | C₂ClF₂NaO₂ | 152.46 |

| Desired Product | ||

| This compound | C₇H₅ClF₂O | 178.56 |

| Byproducts | ||

| Carbon Dioxide | CO₂ | 44.01 |

| Sodium Chloride | NaCl | 58.44 |

| Atom Economy (%) | (178.56 / (128.56 + 152.46)) * 100 | 63.5% |

While a 63.5% atom economy is not ideal, as a significant portion of the reactant mass is converted into byproducts, it is characteristic of reactions involving decarboxylation. orgsyn.orgprimescholars.com Process efficiency can be further enhanced by optimizing reaction conditions to achieve high yields and simplify purification. For instance, analogous difluoromethylation procedures report high product yields (up to 94%) and utilize chromatography-free protocols, which significantly improves throughput and reduces solvent waste from purification steps. orgsyn.org

Strategies for Waste Minimization and Resource Efficiency throughout the Production Lifecycle

Waste minimization is a crucial aspect of green chemistry, aiming to reduce or eliminate the generation of hazardous substances. In the proposed synthesis, the main waste streams consist of the inorganic salt (NaCl) and gaseous CO₂. While these are relatively benign, their generation represents an inefficient use of resources.

A key strategy for improving resource efficiency is the use of catalytic rather than stoichiometric reagents. While the described synthesis uses a stoichiometric amount of the difluoromethylating agent, future research could focus on developing a catalytic cycle for difluoromethylation. This would dramatically reduce the amount of reagent-derived waste.

Development of Safer Reagents and Reaction Conditions for Reduced Environmental Impact

The selection of reagents has a profound impact on the safety and environmental profile of a synthesis. The use of sodium 2-chloro-2,2-difluoroacetate is a significant improvement over older or alternative difluoromethylation methods. orgsyn.org It is a stable, solid reagent that is relatively non-toxic and easy to handle. orgsyn.org This contrasts sharply with methods that rely on gaseous reagents like chlorodifluoromethane (B1668795) (a greenhouse gas) or other approaches that may require harsh conditions or generate more hazardous byproducts. orgsyn.org

The development of novel, safer reagents is an active area of research. For example, a zinc-based reagent, Zn(SO₂CF₂H)₂, has been developed for direct difluoromethylation. This reagent is an air-stable, free-flowing powder that enables the reaction to proceed under mild, open-flask conditions, enhancing operational safety. nih.gov Another approach involves using halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) as a reagent, which allows for a simple operation without the need for highly toxic or corrosive reagents. nih.gov

Comparison of Difluoromethylating Reagents:

| Reagent | Form | Green Chemistry Advantages | Green Chemistry Disadvantages |

| Sodium 2-chloro-2,2-difluoroacetate | Solid | Stable, relatively non-toxic, readily available, avoids gaseous reagents. orgsyn.org | Stoichiometric use generates CO₂ and salt byproducts. orgsyn.org |

| Zn(SO₂CF₂H)₂ (DFMS) | Solid | Air-stable, allows for mild, open-flask conditions, scalable. nih.gov | Requires synthesis from difluoromethanesulfonyl chloride. nih.gov |

| Chlorodifluoromethane (HCFC-22) | Gas | - | Difficult to handle, greenhouse gas, environmentally harmful. orgsyn.org |

| Halothane | Liquid | Simple operation, avoids highly toxic or corrosive reagents. nih.gov | Requires stoichiometric use and generates halide waste. nih.gov |

By prioritizing reagents that are stable, less toxic, and effective under mild conditions, the chemical industry can significantly reduce the environmental impact and improve the safety profile of manufacturing processes for compounds like this compound.

Advanced Analytical Techniques in Research for 5 Chloro 2 Difluoromethyl Phenol

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic techniques are fundamental for the separation and purification of "5-Chloro-2-(difluoromethyl)phenol" from reaction mixtures and for the assessment of its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of the compound and its potential impurities.

HPLC is a versatile and widely used technique for the analysis of phenolic compounds. researchgate.netnih.gov For "this compound," reversed-phase HPLC would be the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase.

Separation and Purity Analysis: A typical HPLC setup for analyzing "this compound" would involve a C18 column. nih.gov The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid like acetic or phosphoric acid to ensure the phenol (B47542) is in its protonated form, leading to sharper peaks. nih.gov

Detection can be achieved using various modes:

UV-Vis Diode Array Detector (DAD): This is the most common detector for phenolic compounds as the aromatic ring provides strong UV absorbance. nih.gov A DAD allows for the acquisition of the full UV spectrum for each peak, aiding in peak identification and purity assessment.

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, derivatization with a fluorescent tag can be employed. nih.gov This is particularly useful for trace-level analysis.

Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides molecular weight and structural information, enabling definitive identification of the main compound and any impurities.

Interactive Data Table: Typical HPLC Parameters for Analysis of Chlorinated Phenols

| Parameter | Value/Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of phenolic compounds. researchgate.netnih.gov |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile | Gradient elution allows for the separation of compounds with a range of polarities. uaic.ro |

| Gradient | 5% to 95% B over 30 min | To elute both polar and nonpolar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | DAD at 280 nm | Phenolic compounds typically exhibit strong absorbance around this wavelength. researchgate.net |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

This table presents typical parameters based on the analysis of similar phenolic compounds and may require optimization for this compound.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com For phenolic compounds, derivatization is often necessary to increase their volatility and improve peak shape. chromforum.org

Analysis of Volatile Byproducts and Purity: To analyze "this compound" by GC-MS, a derivatization step, such as silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would likely be performed to convert the polar hydroxyl group into a less polar silyl (B83357) ether. chromforum.org

The separation would be carried out on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane phase. thermofisher.com The mass spectrometer detector allows for the identification of compounds based on their mass spectra and fragmentation patterns. This is particularly useful for identifying structural isomers and other volatile impurities that may be present. nih.gov

Interactive Data Table: Illustrative GC-MS Derivatization and Analysis Parameters

| Parameter | Value/Condition | Purpose |

| Derivatization Reagent | BSTFA with 1% TMCS | To increase volatility and thermal stability of the analyte. chromforum.org |

| Reaction Conditions | 70°C for 30 minutes | To ensure complete derivatization. |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column for a wide range of organic compounds. thermofisher.com |

| Oven Program | 100°C (1 min), ramp to 280°C at 10°C/min | To separate compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |

| Mass Range | 50-500 m/z | To detect the derivatized analyte and potential fragments. |

This table provides illustrative parameters based on general GC-MS methods for phenols and would need to be adapted and optimized for the specific compound.

Electrochemical Methods for Investigating Redox Potentials and Reaction Mechanisms

Electrochemical techniques can provide valuable insights into the redox behavior of "this compound." The electron-withdrawing nature of the chloro and difluoromethyl groups is expected to influence its oxidation potential.

Cyclic Voltammetry (CV): Cyclic voltammetry can be used to determine the oxidation potential of the phenolic hydroxyl group. This information is crucial for understanding its reactivity in electrochemical reactions and for developing electrosynthetic methods. Studies on other aromatic compounds have shown that electrochemical oxidation can induce C-H functionalization. nih.gov The redox potential can be influenced by the substitution pattern on the aromatic ring. nih.gov The generation of radical species via electrochemical methods has been explored for difluoromethylation reactions. acs.orgacs.org

Mechanistic Studies: By analyzing the cyclic voltammograms at different scan rates and concentrations, it is possible to gain information about the stability of the generated radical cations and the kinetics of subsequent chemical reactions. This can help in elucidating reaction mechanisms involving the compound.

Application of In-situ Reaction Monitoring Techniques (e.g., In-situ FTIR, Online NMR) for Mechanistic Studies

In-situ reaction monitoring techniques are powerful tools for studying reaction kinetics and mechanisms in real-time, without the need for sampling and offline analysis.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often using an Attenuated Total Reflectance (ATR) probe, can be used to monitor the progress of reactions involving "this compound". rsc.orgnih.gov By tracking the disappearance of reactant peaks and the appearance of product peaks over time, a detailed kinetic profile of the reaction can be obtained. mt.comyoutube.com For instance, in a synthesis reaction, the consumption of a starting material and the formation of the difluoromethylated phenol could be observed in real-time. This technique is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

Online Nuclear Magnetic Resonance (NMR) Spectroscopy: For more complex reaction mixtures, online NMR spectroscopy can provide even more detailed structural information about reactants, intermediates, and products as the reaction progresses. While technically more demanding to set up, it offers unparalleled insight into reaction pathways.

These advanced analytical techniques, while not all yet documented specifically for "this compound," represent the state-of-the-art for the characterization and study of such a specialized chemical compound. Their application will be essential for any future research and development involving this molecule.

Future Research Directions and Unexplored Avenues for 5 Chloro 2 Difluoromethyl Phenol

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of fluorinated phenols, including 5-Chloro-2-(difluoromethyl)phenol, is an area ripe for innovation. Current methodologies often rely on reagents and conditions that present challenges in terms of efficiency, cost, and environmental impact. Future research should prioritize the development of more sustainable and economical synthetic routes.

Key areas for investigation include:

Advanced Difluoromethylation Reagents: While precursors like sodium chlorodifluoroacetate are used to generate difluorocarbene for O-difluoromethylation of phenols, there is a continuous need for safer, more efficient, and more selective reagents. orgsyn.org Research could focus on developing novel difluoromethylating agents that operate under milder conditions, reduce byproduct formation, and are more tolerant of a wider range of functional groups.

Catalytic System Enhancement: The exploration of new transition-metal catalysts or organocatalysts could lead to more efficient carbon-fluorine bond formation. Future studies might investigate palladium-catalyzed cross-coupling reactions, similar to those used for forming other complex molecules, to construct the difluoromethylated phenol (B47542) scaffold. acs.org The goal would be to increase yields, lower catalyst loading, and improve turnover numbers.

Biocatalytic and Biosynthetic Routes: A paradigm shift from traditional chemical synthesis towards biocatalysis offers a promising avenue for green chemistry. Research into engineering enzymes or entire microbial systems, such as E. coli, could establish a novel biosynthetic pathway for producing this compound or its precursors from simple feedstocks. nih.gov This approach could significantly reduce the environmental footprint of the manufacturing process. nih.gov

Deeper Exploration of Mechanistic Aspects and Stereochemical Control in Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product outcomes. For this compound, several mechanistic questions remain to be explored.

Mechanistic Studies of Difluoromethylation: Detailed kinetic and computational studies are needed to fully elucidate the mechanism of difluoromethylation on the phenol substrate. orgsyn.org Investigating the interplay of the base, solvent, and temperature on the generation and trapping of difluorocarbene can provide insights to maximize reaction efficiency and selectivity. orgsyn.org Computational studies, such as those using Density Functional Theory (DFT), can model transition states and reaction pathways, offering predictive power for optimizing conditions. researchgate.net

Stereochemical Control: While this compound itself is achiral, its use as an intermediate in the synthesis of more complex, chiral molecules is a key application area. Future research should focus on developing stereoselective reactions where this compound is a starting material. This is particularly crucial in the pharmaceutical and agrochemical industries, where the biological activity of a final product often depends on a specific stereoisomer. Research into chiral catalysts and auxiliaries that can control the stereochemistry of subsequent transformations is a critical unmet need.

Expansion of Applications in Niche Chemical Fields and Interdisciplinary Sciences

While fluorinated phenols are known intermediates in pharmaceuticals and agrochemicals, the specific properties of the difluoromethyl group suggest potential applications in other advanced fields. chemimpex.commdpi.com

Materials Science: The unique electronic properties conferred by the difluoromethyl group could be exploited in the design of novel materials. Research could explore the incorporation of this compound into polymers or liquid crystals. chemimpex.com The resulting materials might exhibit enhanced thermal stability, specific dielectric properties, or other desirable characteristics for use in electronics or advanced coatings. chemimpex.com

Chemical Biology: As a functionalized small molecule, this compound could serve as a chemical probe to study biological systems. chemscene.com Its derivatives could be designed as enzyme inhibitors or ligands for specific receptors, leveraging the unique properties of the difluoromethyl group to modulate binding affinity and metabolic stability. Interdisciplinary research combining organic synthesis with biochemistry and cell biology could uncover new roles for this compound in drug discovery and chemical biology. chemscene.com

Analytical Chemistry: The compound could be investigated as a novel reagent or standard in analytical techniques, particularly for methods involving the detection of other fluorinated compounds or phenols. chemimpex.com

Identification of Collaborative Research Opportunities Involving this compound

The multifaceted research required to advance the science and application of this compound necessitates a collaborative approach. Bridging the gap between academic discovery and industrial application is key to realizing the compound's potential.

Academia-Industry Partnerships: Collaborations between university research groups specializing in fluorine chemistry or catalysis and chemical manufacturing companies can accelerate the development of efficient, scalable synthetic processes. Academics can provide deep mechanistic insights and explore novel synthetic methods, while industrial partners can offer expertise in process optimization, scale-up, and market application.

Interdisciplinary Consortia: Tackling challenges in materials science or chemical biology requires teams with diverse expertise. Consortia involving synthetic chemists, materials scientists, computational chemists, and biologists could explore the untapped potential of this compound. Such collaborations could lead to breakthrough innovations, from new electronic materials to novel therapeutic candidates.

Open Innovation Platforms: The establishment of open innovation challenges or platforms could crowdsource solutions to specific synthetic or application-based problems related to the compound. This would allow a broader range of scientists to contribute ideas and foster a more dynamic research and development ecosystem.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-(difluoromethyl)phenol, and what experimental precautions are critical?

Methodological Answer: The synthesis of this compound typically involves electrophilic aromatic substitution or transition-metal-catalyzed difluoromethylation. A key procedure involves reacting a phenol precursor (e.g., 5-chloro-2-hydroxybenzaldehyde) with difluoromethylating agents like sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate in DMF at controlled temperatures (60–80°C). Gas evolution (e.g., CO₂) necessitates the use of an oil bubbler to monitor reaction progress and prevent pressure buildup. Critical Precautions:

- Conduct a hazard analysis for reagents (e.g., DMF toxicity, cesium carbonate reactivity) and implement engineering controls (fume hoods, inert atmosphere) .

- Use real-time gas detection systems and ensure waste treatment protocols for halogenated byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C/¹⁹F): Verify substitution patterns (e.g., δ ~7.0–7.5 ppm for aromatic protons, δ ~-80 ppm for CF₂ in ¹⁹F NMR).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 208.0034).

- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. Cross-reference data with computational predictions (e.g., Gaussian DFT for NMR shifts) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use respirators if aerosolization is possible.

- Storage: Store in amber glass bottles under nitrogen at 2–8°C to prevent photodegradation and hydrolysis.

- Spill Management: Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste. Document incidents using OSHA-compliant reporting systems .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity and metabolic stability?

Methodological Answer: The CF₂ group enhances metabolic stability by reducing oxidative metabolism (e.g., cytochrome P450 inhibition) and improving membrane permeability. Computational docking studies (AutoDock Vina, Schrödinger Suite) show that the CF₂ group forms hydrophobic interactions with target proteins (e.g., kinase domains). Compare half-life (t₁/₂) in microsomal assays (human/rat) against non-fluorinated analogs to quantify stability improvements .

Q. What strategies resolve contradictions in reported environmental persistence data for chlorinated phenols?

Methodological Answer: Contradictions arise from varying experimental conditions (pH, UV exposure). Standardize assays:

- Photodegradation Studies: Use a solar simulator (λ > 290 nm) in aqueous matrices (pH 5–9) to measure half-lives. For this compound, expect t₁/₂ < 48 hours under UV-C due to C-Cl bond cleavage .

- QSAR Modeling: Apply quantitative structure-activity relationship models (EPI Suite) to predict biodegradation pathways and validate with LC-MS/MS metabolite identification .

Q. How can reaction yields be optimized for large-scale synthesis without compromising safety?

Methodological Answer:

- Flow Chemistry: Implement continuous-flow reactors to control exothermic reactions and reduce DMF usage (replace with cyclopentyl methyl ether, a greener solvent).

- Catalyst Screening: Test Pd/C or CuI nanoparticles to enhance difluoromethylation efficiency. Monitor turnover frequency (TOF) via in-line IR spectroscopy.

- Process Analytical Technology (PAT): Use real-time FTIR and Raman probes to track intermediates and adjust stoichiometry dynamically .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., GROMACS) with explicit solvent models to assess conformational stability.

- Free Energy Perturbation (FEP): Calculate binding affinities (ΔΔG) for CF₂-substituted vs. non-fluorinated analogs.

- Crystal Structure Analysis: Co-crystallize with target enzymes (e.g., BRM bromodomains) and resolve structures via X-ray diffraction (PDB deposition recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.